1-Methyl-1H-imidazole-2-carboxamidine
Overview
Description
1-Methyl-1H-imidazole-2-carboxamidine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both nitrogen atoms in the imidazole ring makes these compounds highly reactive and useful in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-carboxamidine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under mild conditions can yield the desired imidazole derivative . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nickel or zinc chloride, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
1-Methyl-1H-imidazole-2-carboxamidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-2-carboxamidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-2-imidazolecarboxaldehyde
- 1-Methylimidazole
- 2-Methylimidazole
Comparison: 1-Methyl-1H-imidazole-2-carboxamidine is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other imidazole derivatives. For example, while 1-Methylimidazole is primarily used as a solvent and catalyst, this compound is more commonly explored for its potential therapeutic applications .
Properties
IUPAC Name |
1-methylimidazole-2-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9-3-2-8-5(9)4(6)7/h2-3H,1H3,(H3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKIVVYVZOKIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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